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molecular formula C9H9FN2 B8813847 (4-fluoro-1H-indol-2-yl)methanamine CAS No. 904885-13-8

(4-fluoro-1H-indol-2-yl)methanamine

Cat. No. B8813847
M. Wt: 164.18 g/mol
InChI Key: BTLUBZYXSCWKAL-UHFFFAOYSA-N
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Patent
US09388171B2

Procedure details

To a solution of 36 (130 mg, 0.730 mmol) in anhydrous THF (5.0 mL) was added LiAlH4 (138 mg, 3.65 mmol) at 0-5° C. The reaction mixture was heated at 80° C. overnight. After cooling to RT, the mixture was treated with aq. Na2SO4. The resulting mixture was extracted with EtOAc (3×10 mL). The combined organic layers were dried and concentrated. The residue was purified by SiO2 chromatography eluting with petroleum ether/EtOAc/TEA (10:10:0.5) to afford 40 mg (33%) of (4-fluoro-1H-indol-2-yl)methanamine (38) as a pale yellow solid. 1H NMR (500 MHz, DMSO-d6) δ 11.22 (s, 1H), 7.14 (d, J=8.0 Hz, 1H), 6.97 (m, 1H), 6.70 (m, 1H), 6.28 (s, 1H), 3.82 (s, 2H). LCMS (ESI) m/z: 148.1 [M+H−17]+.
Name
36
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([NH2:13])=O)[NH:6]2.[H-].[H-].[H-].[H-].[Li+].[Al+3].[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH2:11][NH2:13])[NH:6]2 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
36
Quantity
130 mg
Type
reactant
Smiles
FC1=C2C=C(NC2=CC=C1)C(=O)N
Name
Quantity
138 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/EtOAc/TEA (10:10:0.5)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=C(NC2=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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